N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide”:
Antibacterial Applications
This compound has shown potential as an antibacterial agent. The triazolo[4,3-a]pyrazine moiety is known for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives of this compound can inhibit bacterial growth by interfering with bacterial cell wall synthesis or protein function .
Antiviral Applications
The triazolo[4,3-a]pyrazine structure in this compound also exhibits antiviral properties. Studies have demonstrated that similar compounds can inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis. This makes it a promising candidate for developing treatments against viral infections .
Antifungal Applications
In addition to antibacterial and antiviral properties, this compound has potential antifungal applications. The triazolo[4,3-a]pyrazine ring system can disrupt fungal cell membrane integrity or inhibit fungal enzyme activity, making it effective against various fungal pathogens .
Anti-inflammatory Applications
Research has shown that compounds containing the triazolo[4,3-a]pyrazine moiety can exhibit anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines or block inflammatory pathways, making them useful in treating inflammatory diseases .
Anticancer Applications
The compound’s structure suggests potential anticancer properties. The triazolo[4,3-a]pyrazine moiety can induce apoptosis in cancer cells or inhibit cancer cell proliferation by targeting specific cellular pathways. This makes it a candidate for developing new anticancer therapies .
Neuroprotective Applications
There is evidence that compounds with the triazolo[4,3-a]pyrazine structure can have neuroprotective effects. These compounds can protect neurons from oxidative stress or inhibit neuroinflammatory processes, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s .
Antioxidant Applications
The compound may also have antioxidant properties. The triazolo[4,3-a]pyrazine moiety can scavenge free radicals or enhance the activity of antioxidant enzymes, helping to protect cells from oxidative damage .
Antidiabetic Applications
Finally, this compound has potential applications in managing diabetes. The triazolo[4,3-a]pyrazine structure can improve insulin sensitivity or inhibit enzymes involved in glucose metabolism, making it a promising candidate for developing antidiabetic drugs .
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as other triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria .
Mode of Action
It is known that many nitrogen-containing heterocycles, like this compound, are the basic backbone of many physiologically active compounds and drugs . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Similar compounds have shown to affect the growth of bacteria such asStaphylococcus aureus and Escherichia coli . This suggests that the compound may interfere with essential biochemical pathways in these organisms, leading to their inhibition.
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability
Result of Action
Similar compounds have shown moderate to good antibacterial activities against both gram-positiveStaphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that the compound may have similar antibacterial effects.
Action Environment
It is known that many factors, such as ph, temperature, and presence of other substances, can influence the action and stability of similar compounds .
properties
IUPAC Name |
5-oxo-1-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c28-17-10-14(11-27(17)16-4-2-1-3-5-16)20(29)23-15-6-8-25(12-15)18-19-24-22-13-26(19)9-7-21-18/h1-5,7,9,13-15H,6,8,10-12H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVHSKBBJJOWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC=CN5C4=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
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